molecular formula C3H8FNO B13617303 (S)-2-amino-3-fluoropropan-1-ol

(S)-2-amino-3-fluoropropan-1-ol

Cat. No.: B13617303
M. Wt: 93.10 g/mol
InChI Key: GEJAIMZWZDAYCL-GSVOUGTGSA-N
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Description

(S)-2-amino-3-fluoropropan-1-ol is a chiral compound with a fluorine atom attached to the third carbon of a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of (S)-2-amino-3-chloropropan-1-ol as a starting material, which is then subjected to nucleophilic substitution with a fluoride source under controlled conditions .

Industrial Production Methods

Industrial production of (S)-2-amino-3-fluoropropan-1-ol may involve large-scale fluorination processes using specialized equipment to ensure the safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and temperature control .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-fluoropropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(S)-2-amino-3-fluoropropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-amino-3-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition or activation of the target enzyme or receptor, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-3-chloropropan-1-ol
  • (S)-2-amino-3-bromopropan-1-ol
  • (S)-2-amino-3-iodopropan-1-ol

Uniqueness

(S)-2-amino-3-fluoropropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, enhancing the compound’s efficacy and selectivity compared to its halogenated analogs .

Properties

Molecular Formula

C3H8FNO

Molecular Weight

93.10 g/mol

IUPAC Name

(2S)-2-amino-3-fluoropropan-1-ol

InChI

InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2/t3-/m1/s1

InChI Key

GEJAIMZWZDAYCL-GSVOUGTGSA-N

Isomeric SMILES

C([C@@H](CF)N)O

Canonical SMILES

C(C(CF)N)O

Origin of Product

United States

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